N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Description
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C20H23N3O2S and its molecular weight is 369.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs by inhibiting their activity . It binds to the receptors, preventing them from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This inhibition disrupts the activation of downstream signaling pathways .
Biochemical Pathways
The compound affects several biochemical pathways, primarily the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways regulate various cellular processes, including cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, potentially leading to the inhibition of tumor growth and progression .
Pharmacokinetics
The compound’s low molecular weight is noted, which could be beneficial for its bioavailability .
Result of Action
The compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects in cancer treatment .
Biochemical Analysis
Biochemical Properties
The compound N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has been found to exhibit potent inhibitory activity against FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy . The compound’s interaction with these receptors can influence various biochemical reactions, including signal transduction pathways that regulate organ development, cell proliferation and migration, and angiogenesis .
Cellular Effects
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells . These effects suggest that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to FGFRs, leading to the inhibition of these receptors . This inhibition results in the disruption of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This disruption can lead to changes in gene expression and other cellular processes .
Properties
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c24-26(25,19-9-8-16-5-1-2-6-18(16)15-19)22-12-4-13-23-14-10-17-7-3-11-21-20(17)23/h3,7-11,14-15,22H,1-2,4-6,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDYJVUGYSSJBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCCN3C=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.